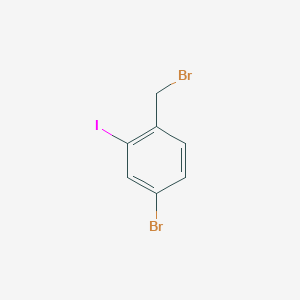
4-Bromo-2-iodobenzyl bromide
Overview
Description
4-Bromo-2-iodobenzyl bromide (4-BIB) is an organic bromide compound with a chemical formula of C7H5Br2I. It is a colorless, crystalline solid with a melting point of 155-156 °C. 4-BIB is a widely used reagent in organic synthesis, as it is a valuable source of bromine and iodine. This compound has a wide range of applications in research and lab experiments in the fields of chemical synthesis, biochemistry, and drug development.
Scientific Research Applications
Radioiodination and Radiolabelling Applications
4-Bromo-2-iodobenzyl bromide has been used in the field of radiochemistry. A study by Wilson et al. (1986) demonstrated the radioiodination of 4-trimethylsilylbenzyl bromide to produce high specific activity 4-[I-125 or I-123]iodobenzyl bromide. This radiolabelled alkylating agent efficiently reacts with other compounds to generate radiolabelled quaternary ammonium and phosphonium salts, showing promise for labelling various biologically important molecules (Wilson et al., 1986).
Influence on Side-Chain Reactivity
Research by Abdallah et al. (1969) focused on the impact of the nitro group on the reactivity of the side-chain in compounds like 4-nitrobenzyl bromide or iodide. This study found that bromo- or iodo-carbanions stabilized by d-orbital resonance do not undergo α-elimination but revert to the original halide, which then undergoes faster successive SN2 halogen displacements (Abdallah et al., 1969).
Use as a Reagent
In a report by Melean and Seeberger (2003), 4-iodobenzyl bromide is described as a reagent used as a stable protecting group that can be removed by Pd-catalyzed amination followed by acid treatment. This has applications in synthetic chemistry for protecting and deprotecting functional groups in various compounds (Melean & Seeberger, 2003).
Electrosynthesis and Catalysis
A study by Mohammadzadeh et al. (2020) explored the use of 4-nitrobenzyl bromide as a catalyst for the reduction of CO2 and as a substrate for the electrosynthesis of 4-nitrophenylacetic acid. This research has implications for the development of new catalytic processes in environmental chemistry and industrial applications (Mohammadzadeh et al., 2020).
Radical Cyclization in Organic Synthesis
Majumdar and Mukhopadhyay (2003) conducted research on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones through radical cyclization, using compounds like 2-bromobenzyl bromide. This methodology is relevant for the synthesis of complex organic compounds, highlighting the versatility of bromo and iodo derivatives in synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).
Safety and Hazards
4-Bromo-2-iodobenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of the reactive bromide groups .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of the iodine and bromide groups .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-iodobenzyl bromide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHQROJDZQCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286061 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885681-96-9 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885681-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(bromomethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)
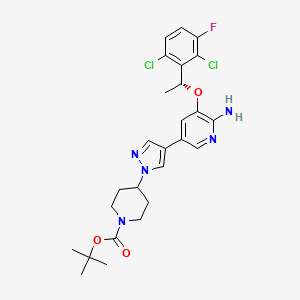
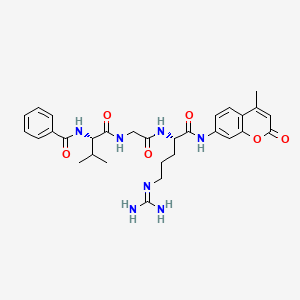

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)
![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)

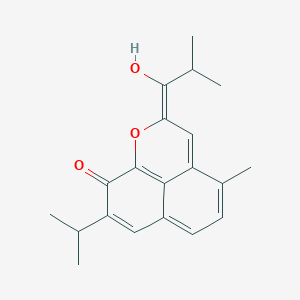

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)
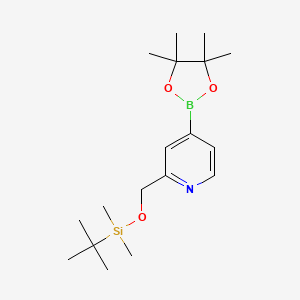

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
